Dimethyldioctadecylammonium chloride
Overview
Description
Dimethyldioctadecylammonium chloride is an organic compound classified as a quaternary ammonium salt. It is characterized by a nitrogen center substituted with two methyl groups and two stearyl groups. This structure imparts surfactant-like properties to the compound, making it useful in various industrial and scientific applications .
Scientific Research Applications
Chemistry
In chemistry, dimethyldioctadecylammonium chloride is used as a phase transfer catalyst. It enhances the rate of reactions between hydrophilic and hydrophobic reactants by transferring one reactant into the phase of the other.
Biology and Medicine
In biological and medical research, this compound is utilized for its antimicrobial properties. It is often included in formulations for disinfectants and antiseptics. Additionally, it is used in gene delivery systems due to its ability to form complexes with DNA and facilitate cellular uptake .
Industry
Industrially, this compound is used in fabric softeners, hair conditioners, and antistatic agents. Its surfactant properties make it valuable in the formulation of various personal care products .
Safety and Hazards
Mechanism of Action
Target of Action
Dimethyldioctadecylammonium chloride (DDAC) is a quaternary ammonium salt . The primary targets of DDAC are both Gram-positive and Gram-negative bacteria . The compound’s cationic nature allows it to effectively bind with these bacteria, which are negatively charged .
Mode of Action
DDAC interacts with its bacterial targets through electrostatic and hydrophobic interactions . The compound’s long-chain hydrocarbon groups and cationic ammonium confer surfactant-like properties, allowing it to disrupt the bacterial cell wall/membrane . This disruption can lead to leakage of intracellular molecules and subsequent death of the cells .
Biochemical Pathways
The disruption of the bacterial cell wall/membrane can lead to a variety of downstream effects, including the efficient induction of reactive oxygen species (ros) .
Pharmacokinetics
Due to its surfactant-like properties, it is likely that the compound has low solubility in water . This could impact its bioavailability and distribution within the body.
Result of Action
The primary result of DDAC’s action is the death of bacterial cells . By disrupting the cell wall/membrane and inducing the production of ROS, DDAC can effectively kill both Gram-positive and Gram-negative bacteria .
Action Environment
The action of DDAC can be influenced by environmental factors. For instance, the compound is resistant to acid, light, and hard water . It has low biodegradability , which means it can persist in the environment and potentially cause harm to aquatic organisms . Therefore, careful management is necessary to prevent environmental contamination.
Biochemical Analysis
Biochemical Properties
Dimethyldioctadecylammonium chloride is known for its excellent antistatic, antimicrobial, antibacterial, preservative, anticorrosive, solubilizing, emulsifying, and dispersing properties
Molecular Mechanism
Given its classification as a quaternary ammonium salt, it may interact with biomolecules through ionic interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyldioctadecylammonium chloride can be synthesized through the quaternization of dimethylamine with octadecyl chloride. The reaction typically occurs in an organic solvent such as ethanol or acetone, under reflux conditions. The general reaction is as follows:
(C18H37)2N(CH3)2+C18H37Cl→(C18H37)2N(CH3)2Cl
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The product is then purified through crystallization or distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Dimethyldioctadecylammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in phase transfer catalysis, facilitating reactions between compounds in different phases (e.g., organic and aqueous).
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or other anions that can displace the chloride ion.
Phase Transfer Catalysis: Common reagents include organic halides and aqueous bases, with the reaction typically conducted at room temperature.
Major Products
The major products of these reactions depend on the specific nucleophile used. For example, substitution with hydroxide ions would yield dimethyldioctadecylamine and water.
Comparison with Similar Compounds
Similar Compounds
Dimethyldioctadecylammonium bromide: Similar structure but with a bromide ion instead of chloride.
Didecyldimethylammonium chloride: Shorter alkyl chains (C10) compared to the C18 chains in dimethyldioctadecylammonium chloride.
Uniqueness
This compound is unique due to its long stearyl chains, which provide superior surfactant properties compared to compounds with shorter alkyl chains. This makes it particularly effective in applications requiring strong hydrophobic interactions, such as in fabric softeners and antistatic agents .
Properties
IUPAC Name |
dimethyl(dioctadecyl)azanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H80N.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39(3,4)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-38H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REZZEXDLIUJMMS-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCCC.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H80NCl, C38H80ClN | |
Record name | DIMETHYLDIOCTADECYLAMMONIUM CHLORIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
14357-21-2 (Parent) | |
Record name | Dimethyldioctadecylammonium chloride | |
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DSSTOX Substance ID |
DTXSID8026771 | |
Record name | Dimethyldioctadecylammonium chloride | |
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Molecular Weight |
586.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Solid; [ICSC] Faintly beige flakes; [MSDSonline], POWDER. | |
Record name | 1-Octadecanaminium, N,N-dimethyl-N-octadecyl-, chloride (1:1) | |
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Record name | DIMETHYLDIOCTADECYLAMMONIUM CHLORIDE | |
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Solubility |
Virtually insoluble in water., Solubility in water: none | |
Record name | DIMETHYLDIOCTADECYLAMMONIUM CHLORIDE | |
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Record name | DIMETHYLDIOCTADECYLAMMONIUM CHLORIDE | |
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Density |
Density (at 88 °C): 0.84 g/cm³ | |
Record name | DIMETHYLDIOCTADECYLAMMONIUM CHLORIDE | |
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Vapor Pressure |
Vapor pressure, Pa at 25 °C: | |
Record name | DIMETHYLDIOCTADECYLAMMONIUM CHLORIDE | |
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Color/Form |
Powder | |
CAS No. |
107-64-2 | |
Record name | Distearyldimethylammonium chloride | |
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Record name | DISTEARYLDIMONIUM CHLORIDE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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